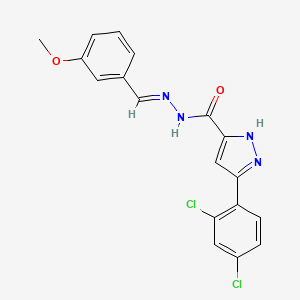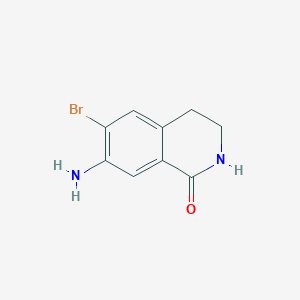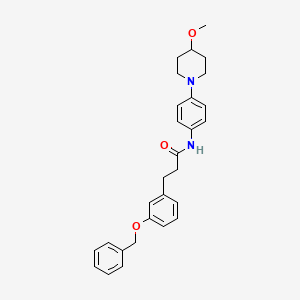
1-(2,4-Dichlorophenyl)-6-oxo-4-phenoxy-1,6-dihydro-3-pyridazinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyridazine derivatives, including compounds similar to 1-(2,4-Dichlorophenyl)-6-oxo-4-phenoxy-1,6-dihydro-3-pyridazinecarbonitrile, typically involves reactions that form the pyridazine core through the interaction of various precursors. For instance, novel compounds of 4,6-diaryl-2-oxo(imino)-1,2-dihydro-pyridine-3-carbonitriles were synthesized from 1-(3-chlorophenyl)-3-(pyren-1-yl)-1H-pyrazole-4-carbaldehyde with different 1-(substituted phenyl)ethanones and ethyl cyanoacetate or malononitrile in the presence of ammonium acetate, highlighting the versatility and adaptability of synthetic routes to create complex structures (Khalifa, Al-Omar, & Ali, 2017).
Molecular Structure Analysis
The detailed molecular structure of compounds similar to the one is crucial for understanding their behavior and potential applications. Studies involving X-ray crystallography and density functional theory (DFT) calculations provide deep insights into the arrangement of atoms within the molecule and the electronic properties that result from this arrangement. For example, the structure of a related compound, 6-chloro-3-[(4-chloro-3-methylphenoxy) methyl][1,2,4]triazolo[4,3-b]pyridazine, was elucidated using spectroscopic techniques and confirmed by X-ray diffraction (XRD), revealing its crystallization in the monoclinic system and providing valuable information about its electronic structure through DFT calculations (Sallam et al., 2021).
科学的研究の応用
Potassium Channel Activation : A study explored the synthesis of various compounds, including those with pyridazine derivatives, for potential antihypertensive activity. Compounds like these were tested in rats for their antihypertensive effects, highlighting their potential in cardiovascular research (Bergmann, Eiermann & Gericke, 1990).
Antimicrobial and Antifungal Activities : Another study discussed the preparation of heterocyclic compounds with expected biological activity, including antimicrobial and antifungal properties. This demonstrates the compound's relevance in developing new antimicrobial agents (Sayed, Hamed, Meligi, Boraie & Shafik, 2003).
Synthesis of Pyridine and Fused Pyridine Derivatives : In a study on the synthesis of new pyridine derivatives, compounds including those with pyridazine carbonitrile were synthesized, indicating their role in chemical synthesis and the development of new chemical entities (Al-Issa, 2012).
Antibacterial Acivity of Pyrimidine-Based Heterocycles : Research on the synthesis of novel pyrimidine-based heterocycles highlighted their antibacterial activity against various bacteria. This suggests their potential in the development of new antibacterial drugs (Shehta & Abdel Hamid, 2019).
Heterocyclic Synthesis Using Enaminonitriles : A study utilizing enaminonitriles for heterocyclic synthesis included the creation of pyrazole, pyridine, and pyrimidine derivatives, showcasing the compound's utility in diverse chemical syntheses (Fadda, Etman, El-Seidy & Elattar, 2012).
特性
IUPAC Name |
1-(2,4-dichlorophenyl)-6-oxo-4-phenoxypyridazine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl2N3O2/c18-11-6-7-15(13(19)8-11)22-17(23)9-16(14(10-20)21-22)24-12-4-2-1-3-5-12/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXUQXSDVJRZTTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=O)N(N=C2C#N)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-benzoylbenzamide](/img/structure/B2494362.png)
![ethyl 4-(dimethylamino)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2494363.png)

![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2494366.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzamide](/img/structure/B2494368.png)

![(E)-methyl 2-(3-(thiophen-2-yl)acrylamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2494373.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-oxo-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2494375.png)


![3-({1-[(1-Hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2494382.png)
![2-(4-ethoxyphenyl)-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B2494383.png)